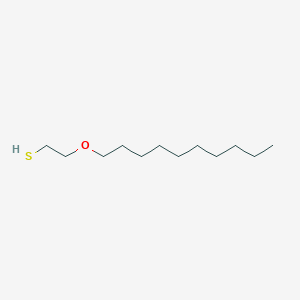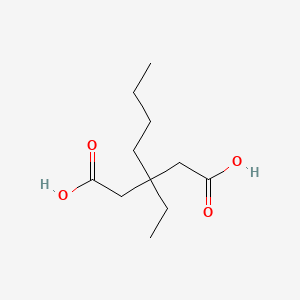
3-Butyl-3-ethylpentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-3-ethylpentanedioic acid is an organic compound belonging to the class of dicarboxylic acids It features a pentane backbone with butyl and ethyl substituents at the third carbon, and carboxylic acid groups at the first and fifth carbons
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-butyl-3-ethylpentanedioic acid can be achieved through several methods. One common approach involves the alkylation of a suitable malonic ester derivative, followed by hydrolysis and decarboxylation. The reaction typically proceeds as follows:
Alkylation: The malonic ester is treated with butyl and ethyl halides in the presence of a strong base such as sodium ethoxide.
Hydrolysis: The resulting diester is then hydrolyzed using aqueous acid to yield the corresponding dicarboxylic acid.
Decarboxylation: Finally, the dicarboxylic acid undergoes thermal decarboxylation to produce this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Butyl-3-ethylpentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to primary alcohols.
Substitution: The hydrogen atoms on the carbon backbone can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Primary alcohols.
Substitution: Halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
3-Butyl-3-ethylpentanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-butyl-3-ethylpentanedioic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical reactions, potentially affecting metabolic processes and cellular functions.
Comparación Con Compuestos Similares
- 3-Methyl-3-ethylpentanedioic acid
- 3-Butyl-3-methylpentanedioic acid
- 3-Propyl-3-ethylpentanedioic acid
Comparison: 3-Butyl-3-ethylpentanedioic acid is unique due to its specific substituents, which influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, melting points, and reactivity patterns, making it suitable for specific applications where other compounds may not be as effective.
Propiedades
Número CAS |
5395-61-9 |
|---|---|
Fórmula molecular |
C11H20O4 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
3-butyl-3-ethylpentanedioic acid |
InChI |
InChI=1S/C11H20O4/c1-3-5-6-11(4-2,7-9(12)13)8-10(14)15/h3-8H2,1-2H3,(H,12,13)(H,14,15) |
Clave InChI |
RJXLYYKVMAEUKZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


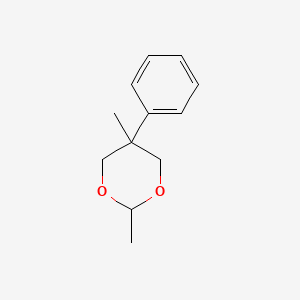
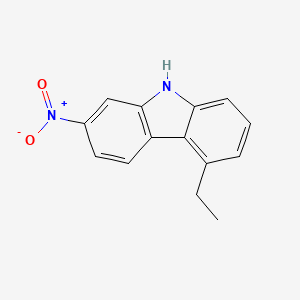
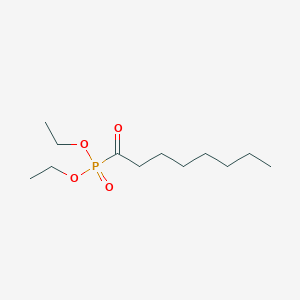


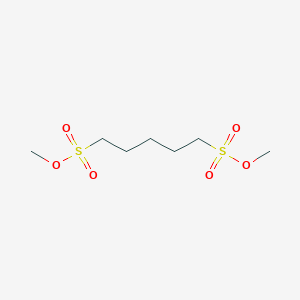
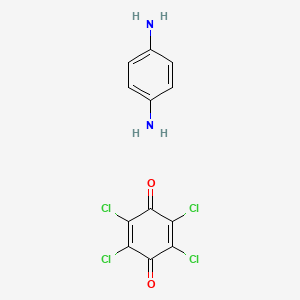
![3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol](/img/structure/B14731641.png)
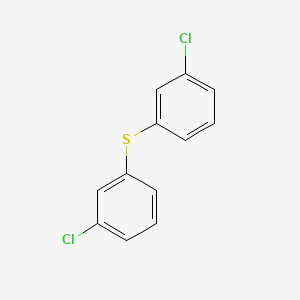

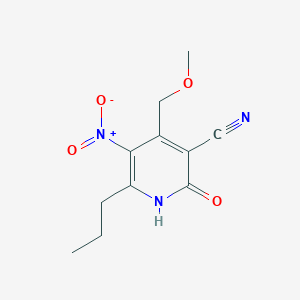
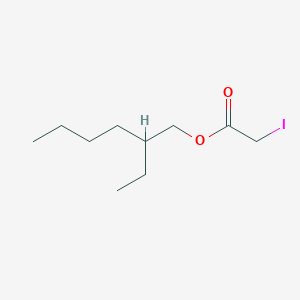
![1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene](/img/structure/B14731674.png)
